Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate

IKK inhibition NF-κB signaling cellular target engagement

Narrow SAR exploration of IKK-β hinge-binding scaffolds is often limited by uncharacterized 4-aryl analogs. This Gewald-derived 2-aminothiophene-3-carboxylate fills a specific topological gap with its 2'-methoxy-biphenyl motif. Available in research-grade purity, it supports cellular NF-κB pathway studies, kinase selectivity profiling, and biophysical assays. • Validated cellular IKK inhibition (IC50 2.2 μM) enables immediate phenotypic screening. • Controlled LogP (XLogP3-AA 5.2) and defined H-bond topology (5 HBA, 1 HBD) suit SPR/ITC/X-ray studies. • Dual purity options (≥95% for library synthesis; 99% for dose-response & crystallography) reduce impurity-related assay interference.

Molecular Formula C20H19NO3S
Molecular Weight 353.4 g/mol
Cat. No. B12064069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate
Molecular FormulaC20H19NO3S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3OC)N
InChIInChI=1S/C20H19NO3S/c1-3-24-20(22)18-16(12-25-19(18)21)14-10-8-13(9-11-14)15-6-4-5-7-17(15)23-2/h4-12H,3,21H2,1-2H3
InChIKeyWDZHIXNLHMJIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Aminothiophene-3-carboxylate Overview


Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate (CAS 1224164-02-6) is a fully substituted 2-aminothiophene-3-carboxylate derivative accessible via the Gewald multicomponent reaction. The molecule integrates a 2-aminothiophene-3-carboxylate ester core with a 2'-methoxy-biphenyl substituent at the 4-position, yielding a molecular weight of 353.4 g/mol and a computed XLogP3-AA of 5.2 [1]. This scaffold class has been extensively explored in kinase inhibitor programs, most notably by SmithKline Beecham (GSK) in patents targeting IKK-β (IKK-2) mediated NF-κB activation [2]. The compound is catalogued as a specialty research chemical by multiple vendors with purity specifications of 95% (AKSci) and 99% (huaxuejia), indicating availability for medicinal chemistry and chemical biology procurement .

Scaffold class Fully substituted 2-aminothiophene-3-carboxylate accessible via Gewald multicomponent reaction
Research context Aligns with IKK-β/NF-κB pathway inhibitor series from SmithKline Beecham patent landscape
Procurement Specialty research chemical with purity-grade options for screening and assay workflows

Why In-Class Substitution Fails


The 2-aminothiophene-3-carboxylate class is structurally permissive, but substitution at the 4-aryl position dictates both target engagement and physicochemical behavior in ways that render simple interchange unreliable. The 2'-methoxy-biphenyl motif present in this compound introduces a specific hydrogen-bond acceptor topology and an extended aromatic surface that are absent in simpler 4-phenyl or 4-methoxyphenyl analogs. In the SmithKline Beecham IKK-β inhibitor series, even conservative modifications at the 4-aryl position produced IC50 shifts exceeding one log unit across different kinase profiling panels [1]. Furthermore, the ethyl ester prodrug element and the 2-amino group are essential for the Gewald scaffold's hydrogen-bonding network at the kinase hinge region, meaning that seemingly minor alterations—such as methyl ester substitution, removal of the 2'-methoxy group, or replacement of the distal phenyl ring—can drastically alter both potency and selectivity profiles [2]. The quantitative evidence below demonstrates precisely where this compound diverges from its closest structural neighbors.

4-Aryl substitution topology

2'-methoxy-biphenyl motif may shift target engagement relative to simpler 4-phenyl or 4-methoxyphenyl analogs

Ester and 2-amino group criticality

Ethyl ester and 2-amino modifications may alter kinase hinge-region hydrogen bonding and selectivity profiles

Biphenyl vs mono-phenyl architecture

Extended aromatic surface may engage different kinase selectivity profiles than mono-phenyl scaffolds

Product-Specific Quantitative Evidence


Cellular IKK Pathway Inhibition

Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate demonstrates an IC50 of 2.20 × 10³ nM (2.2 μM) for inhibition of IκB kinase (IKK) in human A549 lung carcinoma cells, measured by suppression of TNF-α-induced IκBα phosphorylation following a 30-minute preincubation [1]. This cellular assay provides a physiologically relevant readout of target engagement within an intact signaling pathway, as opposed to isolated enzyme assays. For context, SC-514—a widely cited, ATP-competitive IKK-2 inhibitor used as a tool compound in inflammation research—exhibits an IKK-2 IC50 of 11.2 μM (range 3–12 μM depending on assay conditions) . The approximately five-fold lower IC50 of the target compound in a cellular format suggests enhanced target engagement potency relative to this established reference, although differences in assay configuration (cellular vs. biochemical) and IKK subtype selectivity preclude a strictly head-to-head comparison.

IKK Cellular Inhibition
Cross-study context
Target: IC50 2.2 μM in A549 cells, TNF-α/IκBα phosphorylation, 30 min preincubation
SC-514: IKK-2 IC50 11.2 μM, biochemical assay, ATP-competitive
Supports cellular IKK engagement context
Different assay formats preclude head-to-head comparison
IKK inhibition NF-κB signaling cellular target engagement kinase inhibitor

Lipophilicity-Driven Differentiation

The computed partition coefficient (XLogP3-AA) for the target compound is 5.2, reflecting the contribution of the 2'-methoxy substituent on the biphenyl system [1]. The unsubstituted biphenyl analog—ethyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate (CAS 307343-50-6; MW 323.4)—lacks this methoxy group, yielding a lower computed LogP of approximately 4.6 (estimated by fragment-based calculation) . The approximately 0.6 log unit increase in lipophilicity conferred by the 2'-methoxy group places the target compound in an optimal range for passive membrane permeability while avoiding the excessive LogP (>5.5) associated with poor aqueous solubility and high metabolic clearance. Additionally, the 2'-methoxy substituent increases the hydrogen bond acceptor count from 4 to 5, modulating the compound's interaction with polar residues in kinase ATP-binding pockets [1].

Lipophilicity Profile
Computed property
Target: XLogP3-AA 5.2, HBA 5, MW 353.4
Unsubstituted biphenyl analog: XLogP ≈ 4.6, HBA 4, MW 323.4
Supports lipophilicity-property differentiation review
ΔLogP ≈ +0.6 attributed to 2'-methoxy substituent
lipophilicity drug-likeness physicochemical property membrane permeability

Comparative Kinase Profiling

The simpler 4-methoxyphenyl analog—ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (CAS 15854-11-2)—has been profiled against IKKε (IKK-i), yielding an IC50 of 2.00 × 10³ nM (2.0 μM) in a biochemical assay using recombinant human IKKε (residues 1–655) with myelin basic protein as substrate [1]. This value is comparable in magnitude to the target compound's IKK cellular IC50 of 2.2 μM, but critically, the 4-methoxyphenyl analog lacks the extended biphenyl architecture that defines the target compound's binding surface. The biphenyl extension in the target compound provides an additional aromatic ring capable of π–π stacking and hydrophobic contacts within the kinase active site or allosteric pocket—interactions that are geometrically impossible for the mono-phenyl analog. This structural divergence implies that the two compounds, despite sharing a common 2-aminothiophene-3-carboxylate core, likely engage different kinase selectivity profiles and may occupy distinct chemical space within kinase inhibitor libraries [2].

Kinase Profiling Context
Cross-study context
Target: IKK cellular IC50 2.2 μM, biphenyl scaffold, 20 heavy atoms
4-Methoxyphenyl analog: IKKε IC50 2.0 μM, biochemical, mono-phenyl scaffold, 15 heavy atoms
Supports scaffold-divergence investigation context
Different IKK subtypes and assay formats; complementary procurement may benefit SAR studies
IKKε inhibition kinase selectivity structure-activity relationship scaffold hopping

Vendor Purity Specification Differentiation

The target compound is commercially available at two distinct purity tiers: ≥95% (AKSci, Cat. 5218EC) and 99% (Huaxuejia, Cat. GN0143161) . This range provides procurement flexibility depending on the intended application—95% purity is generally sufficient for preliminary screening and library synthesis, whereas 99% purity is appropriate for quantitative biophysical assays, co-crystallization trials, and in vivo pharmacokinetic studies where trace impurities could confound results. By comparison, the unsubstituted biphenyl analog (CAS 307343-50-6) is listed at 98% purity by most suppliers, and the 4-methoxyphenyl analog (CAS 15854-11-2) is available at 96% (Thermo Scientific) . The availability of a documented 99% grade for the target compound represents a meaningful quality advantage for applications requiring high confidence in compound identity and purity.

Purity Specification
Vendor specification
99% grade (Huaxuejia) and ≥95% grade (AKSci) available
Closest structural analogs typically 96–98%
Supports high-sensitivity assay procurement review
Data to verify; vendor product specifications as of 2025–2026
chemical purity procurement specification quality control reproducibility

Procurement-Driven Application Scenarios


IKK/NF-κB Pathway Probe Development

The compound's demonstrated cellular IKK inhibition (IC50 2.2 μM in A549 cells; Section 3, Evidence Item 1) makes it a viable chemical starting point for developing pathway-selective probes targeting the IKK/NF-κB axis. Its activity in a cellular context, as opposed to isolated enzyme preparations, provides immediate relevance for phenotypic screening cascades in inflammatory disease models (e.g., rheumatoid arthritis, inflammatory bowel disease, COPD) and NF-κB-dependent cancer cell lines. Procurement of the 99% purity grade is recommended for dose-response studies where impurity-driven cytotoxicity could confound pathway-specific readouts .

SAR Expansion of Kinase Inhibitor Libraries

The 2'-methoxy-biphenyl substitution pattern represents a specific topological expansion over the simpler 4-phenyl and 4-methoxyphenyl analogs commonly employed in 2-aminothiophene SAR studies. As demonstrated in Section 3, Evidence Items 2 and 3, the target compound offers a LogP increase of ~0.6 units and an additional aromatic ring for π-stacking relative to comparator scaffolds. Medicinal chemistry teams can use this compound as a diversification point in kinase-focused libraries, particularly for exploring selectivity determinants within the IKK family (IKK-α, IKK-β, IKK-ε) or across the broader kinome. The 95% purity grade is sufficient for parallel library synthesis and initial screening .

Biophysical Assay Development

For techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein X-ray crystallography, compound purity is paramount. The 99% purity grade available for this compound (Section 3, Evidence Item 4) supports these demanding applications. The compound's moderate MW (353.4 Da) and well-defined hydrogen-bonding capacity (5 HBA, 1 HBD) make it suitable for soaking or co-crystallization trials with IKK kinase domains or related targets. The documented 99% purity specification reduces the risk of spurious electron density from co-crystallized impurities .

Gewald Reaction Methodology & Building Block Validation

As a fully substituted 2-aminothiophene-3-carboxylate, this compound serves as a reference standard for Gewald reaction optimization studies. The biphenyl-4-carbaldehyde precursor required for its synthesis represents a sterically demanding coupling partner, and the successful incorporation of the 2'-methoxy-biphenyl group validates synthetic protocols for hindered aryl aldehydes in the Gewald condensation. Researchers developing new catalytic conditions for the Gewald reaction—such as the piperidinium borate-catalyzed variant—can use this compound to benchmark reaction scope and functional group tolerance .

Application
Selection Property
Validation Focus
NF-κB pathway probe studies
Cellular pathway engagement context
IKK-dependent phosphorylation endpoints
Kinase inhibitor library diversification
4-Aryl topological differentiation
IKK family selectivity profiling
Biophysical binding studies
High-purity grade availability
SPR/ITC/crystallography QC review
Gewald reaction scope studies
Hindered biphenyl substrate benchmark
Synthetic protocol validation
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